2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride
Description
This compound is a hydrochloride salt featuring a pyrrolidine ring substituted with a methyl group at the 2-position, linked via an ethyl ester to a hexanoate chain bearing a cyclopentene moiety. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .
Properties
CAS No. |
6291-45-8 |
|---|---|
Molecular Formula |
C18H32ClNO2 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2-(2-methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-3-4-11-17(16-9-5-6-10-16)18(20)21-14-13-19-12-7-8-15(19)2;/h5,9,15-17H,3-4,6-8,10-14H2,1-2H3;1H |
InChI Key |
ZCAVEBOANCTYER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2-methylpyrrolidine with an appropriate alkylating agent.
Esterification: The esterification of 2-cyclopent-2-en-1-ylhexanoic acid with the pyrrolidine derivative is carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate; hydrochloride is a chemical compound with a complex structure featuring a pyrrolidine moiety and a cyclopentene ring. It is a pyrrolidine derivative with potential uses in medicinal chemistry and pharmacology. The compound is a hydrochloride salt, which enhances its solubility and stability in biological environments.
Potential Applications
The applications of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate; hydrochloride include:
- Medicinal Chemistry and Pharmacology The compound has potential applications in these fields due to its unique structural features.
- Interaction Studies Essential for understanding its pharmacodynamics. Its unique structural features may allow it to interact differently with biological targets, potentially leading to novel therapeutic applications.
Several compounds share structural similarities with 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate; hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Pyrrolidine ring, cyclopentene | Exhibits bronchodilator activity |
| 2-(2-Methylpyrrolidin-1-YL)ethyl 2-cyclopentylphenylacetate | Similar pyrrolidine structure | Potential analgesic properties |
| 3-(4-Chlorophenyl)-N-(pyrrolidinyl)methanamine | Contains a pyrrolidine moiety | Known for antidepressant effects |
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The compound’s unique attributes include:
- Pyrrolidine ring : A five-membered amine ring with a methyl substituent.
- Cyclopentene group : A strained five-membered unsaturated hydrocarbon.
- Hexanoate ester: A six-carbon chain esterified to the pyrrolidine-ethyl linker.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Hydrochloride salts: The target compound and analogs like Ethylphenidate Hydrochloride and 2-(Dimethylaminomethyl)-1-cyclohexanone HCl use hydrochloride salts to enhance aqueous solubility.
- Ester vs.
- Ring systems: The cyclopentene group introduces ring strain and unsaturation, differing from the cyclohexanone in or piperidine in . This may influence reactivity or binding interactions.
Pharmacological Hypotheses (Based on Structural Analogues)
- The pyrrolidine moiety in the target compound may interact with neurotransmitter receptors, though direct evidence is lacking.
- Metabolic stability: The hexanoate ester could prolong half-life compared to shorter-chain esters (e.g., ethyl in Ethylphenidate ), but this depends on enzymatic hydrolysis rates.
Q & A
Q. Answer :
- Purity :
- Structure :
Advanced: How to assess the compound’s biological activity in receptor-binding assays?
Q. Answer :
- Target Selection : Prioritize GPCRs (e.g., dopamine or adrenergic receptors) due to the pyrrolidine motif .
- Assay Design :
Basic: What are the recommended storage conditions for long-term stability?
Q. Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer :
Common issues and solutions:
- Side Reactions : Add molecular sieves to absorb water during esterification .
- Incomplete Activation : Replace DCC with more efficient carbodiimides (e.g., EDC·HCl) .
- Steric Hindrance : Switch to microwave-assisted synthesis (80°C, 30 mins) to enhance reaction efficiency .
Advanced: How to analyze metabolite profiles in preclinical studies?
Q. Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), extract metabolites with SPE, and analyze via LC-QTOF-MS .
- Key Metabolites : Look for hydrolyzed products (e.g., 2-cyclopent-2-en-1-ylhexanoic acid) and N-demethylated pyrrolidine derivatives .
Basic: What regulatory guidelines apply to preclinical testing of this compound?
Answer :
Follow:
- OECD 423 : Acute oral toxicity testing .
- ICH M7 : Control mutagenic impurities (e.g., via Ames test) .
Documentation : Maintain batch records per EU GMP Annex 11 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
